molecular formula C9H10N2O2 B13906846 6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one

6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B13906846
M. Wt: 178.19 g/mol
InChI Key: LUFBXERSBILQEJ-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of around 50°C to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced compounds.

Scientific Research Applications

6-Methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • 6-Methoxy-1H-pyrrolo[3,2-b]pyridine

Comparison: Compared to similar compounds, 6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C9H10N2O2/c1-11-8(12)5-6-3-4-7(13-2)10-9(6)11/h3-4H,5H2,1-2H3

InChI Key

LUFBXERSBILQEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1N=C(C=C2)OC

Origin of Product

United States

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